2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone
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Overview
Description
2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone is an organic compound with a unique structure that includes a cyclopropyl ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone typically involves the reaction of cyclopropyl derivatives with chlorinating and fluorinating agents. One common method includes the reaction of cyclopropylcarbinol with thionyl chloride to introduce the chlorine atom, followed by fluorination using diethylaminosulfur trifluoride (DAST) to obtain the desired fluorocyclopropyl derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Chemical Reactions Analysis
2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions of cyclopropyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, while the cyclopropyl ring can influence the overall conformation and stability of the molecule. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
2-Chloro-1-((1S,2S)-2-fluorocyclopropyl)ethanone can be compared with other cyclopropyl-containing compounds such as:
2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar in structure but with a phenyl ring instead of a cyclopropyl ring.
2-Chloro-1,1,2-trifluoro-1-methoxyethane: Contains multiple fluorine atoms and a methoxy group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the cyclopropyl ring, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C5H6ClFO |
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Molecular Weight |
136.55 g/mol |
IUPAC Name |
2-chloro-1-[(1S,2S)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H6ClFO/c6-2-5(8)3-1-4(3)7/h3-4H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
NMMRTNVBZMZWLU-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)CCl |
Canonical SMILES |
C1C(C1F)C(=O)CCl |
Origin of Product |
United States |
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